molecular formula C13H11ClF3N B3041841 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 3838-42-4

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B3041841
CAS RN: 3838-42-4
M. Wt: 273.68 g/mol
InChI Key: VLZGAUXMIKTIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the CAS number 365-06-0 . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The molecular weight of a similar compound, Phenol, 3-(trifluoromethyl)-, is 162.1092 .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area .

Scientific Research Applications

Palladium-Catalyzed Trifluoromethylation

  • Catalysis and Synthesis : The trifluoromethyl group, such as in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, is significant in pharmaceuticals and agrochemicals due to its ability to attract electron density and influence molecular properties. Efficient methods for appending CF3 groups to aryl substrates have been developed, enhancing the properties of organic molecules and their applications (Cho et al., 2010).

Amination of Aryl Halides

  • Synthetic Utility : Palladium complexes with o-biphenyl ligands have proven effective in catalyzing the amination of a variety of aryl halides and triflates. This process is crucial for producing functionalized substrates, including those involving trifluoromethyl-biphenyl compounds (Wolfe et al., 2000).

Tandem Hydroamination and Cyclization

  • Organic Synthesis : In a study exploring the efficiency of silver-catalyzed reactions, the tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, leading to pyrrolines, demonstrated the versatility and atom-economical approach in constructing complex molecules (Zhou et al., 2017).

Synthesis of Trifluoromethyl Biphenyl

  • Chemical Synthesis : The synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl from trifluoromethylaniline showcases the intricate methods used in creating structurally complex trifluoromethylated compounds, which are key in various industrial applications (Yuan-bin, 2005).

Oxidative Trifluoromethylation

  • Pharmaceutical and Agrochemical Applications : The oxidative trifluoromethylation reactions, using nucleophilic substrates and trifluoromethylation reagents, demonstrate the importance of the CF3 group in enhancing the stability and efficacy of pharmaceuticals and agrochemicals (Chu & Qing, 2014).

Advanced Material Applications

  • Electronics and Materials Science : The application of trifluoromethyl-biphenyl compounds in the development of organic light-emitting diodes (OLEDs) and other electronic devices demonstrates their significance in material science (Ge et al., 2008).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests potential future directions in the development of new compounds for various applications.

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9;/h1-8H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZGAUXMIKTIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.